Manganese divalerate

Description

Overview of Manganese in Coordination Chemistry

Manganese is a first-row transition metal with the atomic number 25. wikipedia.org It is characterized by a versatile redox behavior, capable of existing in multiple oxidation states, from -III to +VII, with the +2, +3, and +4 states being the most common in coordination complexes. rsdjournal.orgresearchgate.net The Mn(II) state is particularly stable due to its high-spin d⁵ electron configuration, which results in a half-filled d-subshell. researchgate.net This electronic arrangement leads to complexes that are often pale in color and exhibit interesting magnetic properties. researchgate.net

In coordination chemistry, manganese ions can adopt various geometries, including octahedral, tetrahedral, and square planar, influenced by the nature of the ligands and steric factors. researchgate.netacs.org Manganese complexes are crucial in various fields. Multinuclear manganese clusters, for example, are extensively studied as models for the active sites of metalloenzymes, such as the oxygen-evolving complex in photosystem II and manganese catalases. researchgate.netacademie-sciences.fr The ability of manganese to readily change its oxidation state is fundamental to its role in these biological redox processes. rsdjournal.org Furthermore, the coordination chemistry of manganese extends to the development of single-molecule magnets and catalysts for organic synthesis. researchgate.net

Significance of Carboxylate Ligands in Transition Metal Chemistry

Carboxylate ligands (RCOO⁻) are among the most versatile and widely studied ligands in transition metal chemistry. wikipedia.org They are derived from carboxylic acids and are classified as hard ligands according to Hard and Soft Acids and Bases (HSAB) theory, readily coordinating to hard metal ions like Mn(II). wikipedia.org A key feature of carboxylate ligands is their ability to adopt multiple coordination modes. These include monodentate (κ¹), where only one oxygen atom binds to the metal, bidentate chelating (κ²), where both oxygen atoms bind to the same metal center, and bridging, where the carboxylate group links two or more metal ions. wikipedia.org This bridging capability is crucial for the formation of di- and polynuclear metal complexes. academie-sciences.frwgtn.ac.nz

The electronic properties of the carboxylate ligand can be tuned by changing the 'R' group, which in turn influences the properties of the resulting metal complex. Carboxylates are effective at stabilizing transition metals in various oxidation states. acs.org They play significant roles in catalysis, for instance, by acting as a relay for oxide transfer in water oxidation reactions. acs.org In biological systems, carboxylate side chains from amino acids like glutamate (B1630785) and aspartate are common ligands in the active sites of metalloproteins, including several manganese-containing enzymes, where they help to create the specific coordination environment required for catalysis. academie-sciences.fracs.org

Historical Context of Manganese(II) Pentanoate (Manganese Divalerate) and Related Complexes Research

The study of transition metal carboxylate complexes has a long history, dating back over a century. wgtn.ac.nz Early research focused on the synthesis and basic characterization of these compounds. With the advent of modern analytical techniques, particularly single-crystal X-ray crystallography, a deeper understanding of their intricate structures became possible. wgtn.ac.nz

Research into manganese carboxylates, specifically, has gained significant momentum due to their relevance in bioinorganic chemistry and materials science. acs.org The ability of carboxylate ligands to bridge manganese centers has led to the synthesis of a vast array of multinuclear manganese clusters that mimic the structural and functional aspects of biological systems. academie-sciences.frresearchgate.net Manganese(III) acetate (B1210297), a related carboxylate complex, has become a widely used one-electron oxidant in organic synthesis. rsc.org While extensive research exists on manganese complexes with various carboxylates like acetate, formate, and benzoate (B1203000), studies focusing specifically on manganese(II) pentanoate (divalerate) are less common, often appearing within broader investigations of manganese carboxylate chemistry or the synthesis of manganese-based materials.

Scope and Objectives of Academic Research on Manganese(II) Pentanoate Analogues

Academic research on manganese(II) pentanoate and its analogues is typically driven by the desire to understand fundamental structure-property relationships and to develop new functional materials. A primary objective is the use of these complexes as precursors for the synthesis of manganese oxide nanocrystals. For instance, the thermal decomposition of manganese carboxylates, including analogues like manganese(II) oleate, is a common method for producing MnO and Mn₃O₄ nanoparticles, where the nature of the carboxylate ligand can influence the size and shape of the resulting nanocrystals. rsc.org

Another major research focus is in the field of bioinorganic chemistry. Scientists synthesize and study manganese carboxylate complexes to model the active sites of manganese-containing enzymes. academie-sciences.frresearchgate.net By systematically varying the carboxylate ligand (e.g., changing the alkyl chain length from acetate to pentanoate and beyond) and introducing other co-ligands, researchers can probe how the coordination environment affects the electronic, magnetic, and reactive properties of the manganese centers. mdpi.comnih.gov This approach helps to elucidate the mechanisms of complex biological processes like photosynthetic water oxidation. researchgate.netrsc.org

Furthermore, the magnetic properties of polynuclear manganese carboxylate complexes are of great interest for developing new magnetic materials, such as single-molecule magnets (SMMs). researchgate.net Research in this area involves designing and synthesizing novel manganese clusters bridged by carboxylate ligands, with the goal of controlling the magnetic interactions between the metal ions to achieve desired magnetic behavior. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Manganese(II) Pentanoate

| Property | Value |

|---|---|

| IUPAC Name | manganese(2+);pentanoate |

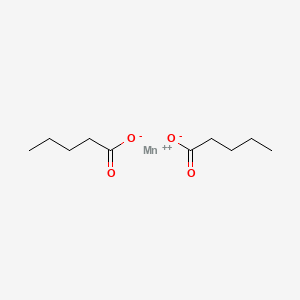

| Molecular Formula | C₁₀H₁₈MnO₄ |

| Molecular Weight | 257.19 g/mol |

| Canonical SMILES | CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |

| InChI Key | RIPRKTVEBCPYNQ-UHFFFAOYSA-L |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Heavy Atom Count | 15 |

Note: The data in this table is based on computed properties. Experimental values may vary. vulcanchem.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Manganese(II) Pentanoate (this compound) | C₁₀H₁₈MnO₄ |

| Manganese | Mn |

| Manganese(II) ion | Mn²⁺ |

| Manganese(III) ion | Mn³⁺ |

| Manganese(IV) ion | Mn⁴⁺ |

| Manganese(II) oleate | C₃₆H₆₆MnO₄ |

| Manganese oxide | MnO |

| Manganese(II,III) oxide | Mn₃O₄ |

| Manganese(III) acetate | C₆H₉MnO₆ |

| Glutamate | C₅H₈NO₄⁻ |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70268-41-6 |

|---|---|

Molecular Formula |

C10H18MnO4 |

Molecular Weight |

257.19 g/mol |

IUPAC Name |

manganese(2+);pentanoate |

InChI |

InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

RIPRKTVEBCPYNQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |

Related CAS |

109-52-4 (Parent) |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Manganese Ii Pentanoate

Crystal Structure Determination via Single Crystal X-ray Diffraction

While a specific single-crystal X-ray diffraction study for manganese(II) pentanoate is not readily found in the cited literature, the synthesis of crystalline materials of other manganese(II) carboxylates has been widely reported. For instance, single crystals of manganese(II) complexes with ligands such as nicotinoyl-glycine have been successfully synthesized and analyzed, revealing detailed structural information. mdpi.com Similarly, dinuclear Mn(II) compounds with various substituted benzoate (B1203000) ligands have been characterized by X-ray diffraction, providing insights into their molecular conformation. rsc.org The synthesis of manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) as carboxylate ligands has also yielded crystals suitable for X-ray crystallography. mdpi.com

Typically, the synthesis of such crystalline manganese carboxylates involves the reaction of a manganese(II) salt, like manganese(II) chloride or acetate (B1210297), with the corresponding carboxylic acid or its salt in a suitable solvent. mdpi.com The growth of single crystals suitable for diffraction studies can be achieved through methods like slow evaporation of the solvent. scirp.orgmdpi.com For manganese(II) pentanoate, a plausible synthesis route would involve the reaction of a manganese(II) source with pentanoic acid (valeric acid). vulcanchem.com

Although specific crystallographic data tables for manganese(II) pentanoate are not available, a hypothetical table based on typical values for manganese(II) carboxylates is presented below for illustrative purposes.

Hypothetical Crystallographic Data for a Mononuclear Manganese(II) Pentanoate Complex

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

Geometrical Arrangements and Coordination Polyhedra of Manganese(II) Centers

The manganese(II) ion, with its d⁵ electronic configuration, is known to adopt a variety of coordination numbers and geometries, with octahedral being the most common. mdpi.com In manganese(II) carboxylate complexes, the coordination environment is typically defined by oxygen atoms from the carboxylate groups and, in many cases, from solvent molecules or other ancillary ligands.

For a simple manganese(II) divalerate complex, a likely coordination geometry around the Mn(II) center would be octahedral. vulcanchem.com This could be achieved by the coordination of two pentanoate ligands in a bidentate fashion, or through bridging interactions with neighboring manganese centers, a common feature in metal carboxylate chemistry. In mononuclear complexes containing other ligands, the Mn(II) ion is often six-coordinate with a distorted octahedral geometry. mdpi.com For example, in complexes with NSAID ligands and pyridine, the coordination sphere consists of two monodentate carboxylate oxygen atoms, two nitrogen atoms from pyridine, and two oxygen atoms from water molecules. mdpi.com

Seven-coordinate Mn(II) complexes have also been observed, often exhibiting a distorted pentagonal bipyramidal geometry. scirp.orgresearchgate.netnih.gov In such cases, the ligands can arrange in a plane with two axial ligands completing the coordination sphere. The flexibility of the pentanoate chain would not preclude the formation of such higher coordination number complexes, particularly in the presence of suitable ancillary ligands.

Common Coordination Geometries for Mn(II)

| Coordination Number | Geometry | Example |

|---|---|---|

| 5 | Trigonal Bipyramidal / Square Pyramidal | [Mn(tdpea)I]BPh₄ rsc.org |

| 6 | Octahedral (often distorted) | [Mn(NSAID)₂(pyridine)₂(H₂O)₂] mdpi.com |

Analysis of Carboxylate Bridging Modes in Polynuclear Architectures

Several bridging modes are commonly observed for carboxylate ligands in manganese chemistry. These include the syn-syn, syn-anti, and anti-anti conformations of the μ-carboxylate bridge. rsc.orgmdpi.com Dinuclear manganese(II) complexes are frequently encountered, often featuring two or more bridging carboxylate ligands. For instance, dinuclear Mn(II) compounds with two μ₁,₃-carboxylate bridges in a syn-anti mode have been synthesized. rsc.org Another less common but significant bridging mode is the μ₁,₁-bridge. rsc.org

In the context of manganese(II) pentanoate, the flexible pentyl chains could influence the packing of these polynuclear structures, but the fundamental bridging modes of the carboxylate headgroup would remain the same. The formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks based on these bridging interactions is a distinct possibility. In many structurally characterized dinuclear manganese catalase mimics, the manganese centers are bridged by one or more carboxylate groups, often in conjunction with other bridging ligands like hydroxo or oxo groups. academie-sciences.frpsu.edu

Common Carboxylate Bridging Modes in Dinuclear Mn(II) Complexes

| Bridging Mode | Description |

|---|---|

| μ₁,₃-syn-syn | Both metal ions are on the same side of the C-COO plane. |

| μ₁,₃-syn-anti | The metal ions are on opposite sides of the C-COO plane. rsc.org |

| μ₁,₁ | Both oxygen atoms of the carboxylate coordinate to the same metal ion, which then bridges to another metal center. rsc.org |

Influence of Ancillary Ligands on Coordination Environment and Stability

The introduction of ancillary, or co-ligands, into the coordination sphere of manganese(II) carboxylates has a profound impact on the resulting structure, coordination environment, and stability. mdpi.com These ligands can be neutral donor molecules, such as nitrogen-containing heterocycles (e.g., pyridine, 1,10-phenanthroline (B135089), bipyridine), or other anionic species. mdpi.comrsc.orgmdpi.com

The nature of the ancillary ligand can direct the final architecture. Chelating ligands like bipyridine often lead to mononuclear or dinuclear species, whereas potentially bridging ligands can link metal centers into higher-dimensional networks. mdpi.com The presence of ancillary ligands also affects the electronic properties and can stabilize the complex through effects like π-stacking interactions or hydrogen bonding. mdpi.com In the case of manganese(II) pentanoate, the use of ancillary ligands would be a key strategy to control its structural outcome and to isolate crystalline materials for detailed structural analysis.

Table of Compound Names

| Compound Name |

|---|

| Manganese(II) divalerate |

| Manganese(II) pentanoate |

| Manganese(II) chloride |

| Manganese(II) acetate |

| Nicotinoyl-glycine |

| 1,10-phenanthroline |

| 2,2'-bipyridine (B1663995) |

| Pyridine |

| Pentanoic acid |

Theoretical and Computational Investigations of Manganese Ii Pentanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a principal method for investigating the electronic structure of manganese complexes. nih.govrsc.org DFT calculations are used to determine the distribution of electrons within the manganese(II) pentanoate molecule, which governs its chemical behavior. These calculations can accurately predict properties like charge distribution, spin states, and frontier molecular orbitals (HOMO and LUMO). scielo.br

Studies on analogous manganese-carboxylate systems show that the carboxylate ligand significantly influences the electronic properties of the manganese center through ligand-to-metal charge transfer. acs.org The degree of this charge transfer and the resulting net charge on the manganese atom are dependent on the electronegativity of the ligand's constituent groups. rsc.org For manganese(II) pentanoate, DFT can elucidate the high-spin d⁵ electronic configuration (S = 5/2) expected for the Mn(II) ion. nih.gov Analysis of the frontier orbitals helps in predicting the reactivity of the complex, with the Lowest Unoccupied Molecular Orbital (LUMO) often indicating sites susceptible to nucleophilic attack. scielo.br DFT calculations have been shown to be suitable for describing the electronic properties of such compounds. scielo.br

Table 1: Representative Electronic Properties from DFT Calculations on Mn(II) Complexes Note: This table is illustrative of typical data obtained for Mn(II) complexes, as specific data for manganese divalerate is not widely published.

| Property | Typical Calculated Value/Description | Significance | Reference |

|---|---|---|---|

| Mn(II) Spin State | High-spin (S = 5/2) | Determines magnetic properties and reactivity pathways. | nih.gov |

| HOMO-LUMO Gap | Calculated energy difference (in eV) | Indicates electronic stability and susceptibility to electronic excitation. | scielo.braip.org |

| Mulliken Atomic Charge on Mn | Typically less than the formal +2 charge | Shows covalent character in the Mn-O bond due to ligand-to-metal charge transfer. | acs.org |

| LUMO Composition | Primarily localized on the metal or ligand | Suggests the most probable sites for reduction or nucleophilic attack. | scielo.br |

Computational Modeling of Coordination Geometries and Bonding Interactions

Computational modeling is a powerful tool for predicting the three-dimensional structure of manganese(II) pentanoate. By minimizing the energy of the system, DFT and other methods can determine stable coordination geometries, including bond lengths and angles. nih.govepa.gov For manganese carboxylates, octahedral coordination is common, though tetrahedral geometries are also observed. aip.orgnd.edu

Theoretical calculations on manganese complexes with O-donor ligands, such as the pentanoate's carboxyl groups, confirm that DFT methods like B3LYP can predict structural properties that are in very good agreement with experimental X-ray crystallography data. nih.govnih.gov These models can also handle the constraining nature of ligands and predict how they affect the coordination sphere of the Mn²⁺ ion. rsc.org The analysis of the bonding situation, for example through the Interacting Quantum Atoms (IQA) methodology, can further describe the nature of the Mn-O interaction, quantifying its ionic and covalent contributions. nih.gov

Prediction and Simulation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction and simulation of spectra, which aids in the interpretation of experimental results. numberanalytics.com For manganese(II) pentanoate, DFT calculations can simulate vibrational spectra (Infrared and Raman) with a high degree of accuracy. researchgate.netacs.org

By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the carboxylate group and the Mn-O stretching vibrations. numberanalytics.comdergipark.org.tr Comparing experimental and simulated spectra allows for a detailed understanding of the molecule's structure and bonding. numberanalytics.com Studies on related manganese oxalates show that there are often small, predictable differences between theoretical and measured vibrational frequencies. acs.org This combined approach of experimental spectroscopy complemented by DFT calculations provides a very effective tool for the characterization of manganese carboxylate complexes. acs.org

Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for a Mn(II)-Carboxylate System (based on Mn-Oxalate data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated DFT Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Asymmetric Stretch | ~1600-1650 | Calculated values are typically close to experimental data. | researchgate.netacs.orgdergipark.org.tr |

| C-O Symmetric Stretch | ~1300-1400 | Calculated values are typically close to experimental data. | researchgate.netacs.orgdergipark.org.tr |

| Mn-O Stretch | ~300-450 | Calculation helps confirm the assignment of low-frequency modes. | numberanalytics.com |

Mechanistic Insights into Manganese-Catalyzed Reactions from Computational Studies

While specific computational studies on catalysis by manganese(II) pentanoate are not widely documented, extensive DFT research on analogous manganese complexes provides a clear framework for how such investigations would proceed. Computational studies are crucial for unraveling the complex mechanisms of manganese-catalyzed reactions, particularly in oxidation chemistry. rsc.orgrsc.org

DFT calculations can map out the entire reaction pathway, identifying key intermediates, transition states, and the active catalytic species. acs.orgrsc.org For example, in oxidation reactions, computations have been used to propose mechanisms involving high-valent manganese-oxo species. rsc.orgacs.org These studies can determine the energy barriers for crucial steps like hydrogen atom abstraction, which is often found to be the rate-determining step. rsc.org Furthermore, computational models can explain the origins of chemo- and regioselectivity in catalytic reactions by comparing the energy profiles of different possible pathways. rsc.org These theoretical insights are fundamental to the rational design of more efficient and selective manganese-based catalysts. researchgate.net

Table 3: Examples of Mechanistic Insights from DFT Studies on Mn-Catalyzed Reactions

| Reaction Type | Key Computational Finding | Significance | Reference |

|---|---|---|---|

| Alcohol Oxidation | Identified H-atom abstraction by a Mn-oxo species as the rate-determining step and calculated the energy barrier. | Explains reaction kinetics and enantioselectivity. | rsc.org |

| C-H Methylation | Identified MnIII-OOH and MnIVO(AcO) as key active oxidants in a two-state reaction mechanism. | Reveals the nature of the active species and complex electronic state changes. | acs.org |

| Methane Oxidation | Proposed a catalytic cycle involving a MnIII hydroxo intermediate for C-H bond cleavage. | Provides a plausible pathway for the activation of a highly stable substrate. | osti.gov |

| Denitrogenative Annulation | Elucidated the catalytic cycle and used a distortion/interaction model to explain regioselectivity. | Offers a predictive model for reaction outcomes. | rsc.org |

Applications in Materials Science and Functional Materials

Precursors for Manganese Oxide Nanoparticle Synthesis

Manganese divalerate is an effective single-source precursor for the synthesis of various manganese oxide nanoparticles. Through processes like thermal decomposition, it can be converted into different oxides, such as MnO, Mn₂O₃, and Mn₃O₄. rsc.orgresearchgate.net The thermal decomposition of manganese carboxylates, like manganese acetate (B1210297), has been shown to yield manganese oxides, a process that provides a reliable pathway for producing these nanoparticles. nih.govresearchgate.net The specific oxide phase and particle morphology can be controlled by adjusting reaction parameters like temperature, atmosphere, and the presence of stabilizers. rsc.orgnih.gov This method is advantageous as it allows for the creation of nanoparticles with controlled size and chemical composition. nih.gov

The synthesis of manganese oxide nanoparticles can be achieved through various methods, many of which utilize manganese-containing precursors.

| Synthesis Method | Precursor Examples | Resulting Nanoparticle | Reference |

| Thermal Decomposition | Manganese(II) acetylacetonate, Manganese Oxalate | MnO, Mn₂O₃, Mn₃O₄ | rsc.orgnih.gov |

| Sol-Gel | Manganese Acetate, Manganese Chloride | Mn₃O₄, Mn₂O₃ | researchgate.netnih.gov |

| Hydrothermal | Manganese Sulfate, Potassium Permanganate | α-MnO₂, β-MnO₂ | ias.ac.in |

| Redox Reaction | Potassium Permanganate, Manganese Chloride | MnO₂ | ias.ac.ingoogle.com |

Development of Materials for Battery Technology

The manganese oxide nanoparticles synthesized from precursors like this compound are critical in the development of advanced battery technologies. Specifically, they are used as cathode materials in lithium-ion batteries. lbl.govrdworldonline.com Manganese is an attractive alternative to cobalt and nickel due to its abundance in the Earth's crust and lower cost. rdworldonline.com

Lithium manganese oxide (LiMn₂O₄) cathodes, which have a three-dimensional spinel structure, offer high rate capability due to the efficient framework for lithium-ion diffusion. wikipedia.org More recent research has focused on lithium-rich manganese (LRM) and disordered rock salt (DRX) manganese-based cathodes, which promise significantly higher energy densities. lbl.govbatterydesign.net These materials can store large amounts of energy, making them suitable for applications ranging from electric vehicles to grid-scale energy storage. rdworldonline.compnnl.gov

| Cathode Material Type | Common Formula | Key Characteristics | Reference |

| Spinel | LiMn₂O₄ | 3D structure, high rate capability, good thermal stability. | wikipedia.org |

| Layered Composite | xLi₂MnO₃ · (1-x)LiMO₂ (M=Ni, Mn, Co) | High capacity (>250 mAh/g), structural stability. | wikipedia.org |

| Disordered Rock Salt (DRX) | Li-Mn-O-F systems | High energy density, low cost, uses abundant manganese. | lbl.govrdworldonline.com |

| Lithium Rich Manganese (LRM) | Li(LiₓMnₙMₘ)O₂ (M=other metals) | Very high specific capacity, potential for >700 Wh/kg energy density. | batterydesign.net |

Challenges for manganese-based cathodes include voltage decay and capacity fading during cycling, often linked to the dissolution of manganese ions and side reactions with the electrolyte. wikipedia.orgbatterydesign.net Research efforts are focused on mitigating these issues through strategies like surface coatings and doping. wikipedia.org

Fabrication of Magnetic Materials

Manganese and its compounds are central to the fabrication of novel magnetic materials, particularly rare-earth-free permanent magnets. rsc.org Manganese-based intermetallic compounds such as manganese-bismuth (MnBi) and manganese-aluminum (MnAl) are being explored as high-performance alternatives to magnets containing scarce rare-earth elements. rsc.orgpnnl.gov

The fabrication process often involves heating manganese precursors to form alloys with other metals. For instance, modifying a surface with manganese and then bismuth at specific temperatures can produce MnBi alloys. scirp.org These materials are notable for their strong magnetic properties, which can even increase at elevated temperatures, making them suitable for applications like electric motors and wind turbines. pnnl.gov Pacific Northwest National Laboratory has developed a process to create high-purity (greater than 90%) low-temperature-phase manganese bismuth alloys, which are crucial for scalable production. pnnl.gov In addition to permanent magnets, manganese compounds are used to formulate iron-based soft magnetic materials, where they can help reduce coercivity. espublisher.com

| Manganese-Based Magnet | Key Properties | Potential Applications | Reference |

| Manganese-Bismuth (MnBi) | High coercivity, performs well at elevated temperatures (>100 °C). | Electric vehicle motors, wind turbines, military applications. | rsc.orgpnnl.gov |

| Manganese-Aluminum (MnAl) | Good theoretical magnetic properties, low density, low cost. | 3D-printing of magnets, high-coercive nanocrystalline powders. | rsc.orgm-era.net |

| Manganese-Gallium (MnGa) | Explored for spintronics and magnetic recording. | High-density data storage, spintronic devices. | rsc.org |

Organic-Inorganic Hybrid Manganese Systems for Advanced Optoelectronic Materials

Organic-inorganic hybrid manganese(II) halides (OIMnHs) have emerged as a significant class of materials for optoelectronic applications. nih.gov These materials combine organic cations with an inorganic manganese-halide framework, resulting in diverse structures with outstanding optical properties, low toxicity, and low-cost solution processability. nih.gov While this compound is a carboxylate, the principle of combining an organic ligand with a manganese center is fundamental to this field. These hybrid systems exhibit properties like efficient photoluminescence and mechanoluminescence, making them suitable for a new generation of light-emitting materials. nih.govrsc.org

The unique properties of these hybrids arise from the interplay between the organic and inorganic components, which can be engineered to achieve near-unity photoluminescence quantum yields and excellent stability. nih.gov Their structural versatility allows for the creation of materials with different dimensionalities (0D, 1D, etc.), which influences their physical properties. nih.gov

Circularly Polarized Luminescence (CPL) Phenomena

A key phenomenon observed in chiral organic-inorganic manganese hybrids is circularly polarized luminescence (CPL). nih.govunipi.it CPL is the emission of light with a net circular polarization and is the emission analog of circular dichroism. unipi.it This property is highly sought after for advanced optical technologies. rsc.org

By incorporating chiral organic molecules into the material's structure, researchers have successfully synthesized manganese-based hybrids that exhibit strong CPL activity. rsc.orgrsc.org These materials can achieve a high luminescence dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light. rsc.orgnih.gov Studies have reported g_lum values as high as 1.12 x 10⁻² in some manganese bromide hybrids. rsc.org The CPL signals can be manipulated by external stimuli such as temperature and humidity, making them switchable, which opens up further application possibilities. rsc.org

Potential in 3D Optical Displays and Information Storage

The unique CPL properties of organic-inorganic manganese hybrids position them as promising candidates for next-generation 3D optical displays and high-density information storage. The ability to emit circularly polarized light is a fundamental requirement for many stereoscopic 3D display technologies, as it allows for the separation of left- and right-eye images.

Furthermore, the switchable nature of the CPL in these materials offers potential for advanced optical coding and anti-counterfeiting applications. nih.govrsc.org Information could be encoded into the material and read out via its specific CPL response, which could be turned "on" or "off" by environmental triggers. rsc.org This creates a pathway for developing new security features and hidden communication technologies based on the chiroptical behavior of these manganese hybrid materials. rsc.org

Role in Polymer Production and Catalysis

Manganese compounds derived from precursors like this compound play a role in catalysis and polymer science. Manganese oxides (such as MnO₂) are recognized as effective catalysts for various chemical reactions, including the oxidation of volatile organic compounds (VOCs). nih.gov In these catalytic systems, the manganese oxide provides active sites for the reaction, often following a Mars-van Krevelen mechanism where the catalyst's lattice oxygen participates in the oxidation. nih.gov

In polymer science, manganese compounds can be used as catalysts or additives. For example, manganese acetate has been used as a catalyst in certain chemical syntheses. rug.nl While not widely documented for this compound itself, other manganese compounds are used as pigment agents in polymers like PVC. service.gov.uk Furthermore, manganese compounds are noted as potential bleaching catalysts in some biodegradable compositions. google.com This suggests that this compound could serve as a source for catalytically active manganese species or as a component in polymer formulations.

Environmental Fate and Analytical Methodologies for Manganese Species in Environmental Matrices

Geochemical Cycling of Manganese in Natural Systems

The biogeochemical cycling of manganese involves its movement and transformation through the atmosphere, hydrosphere, biosphere, and lithosphere. wikipedia.org This cycle is driven by both physical and biological processes, with manganese moving between different oxidation states, primarily Mn(II) and Mn(IV). who.int

Transport and Partitioning in Soil, Water, and Air Compartments

The transport and partitioning of manganese are dictated by its chemical form and the surrounding environmental conditions. who.int

Air: Manganese can exist in the atmosphere as particulate matter, originating from both natural sources like soil erosion and volcanic eruptions, and anthropogenic activities such as industrial emissions and the burning of fossil fuels. who.intcdc.gov These particles are eventually removed from the air through gravitational settling. who.int

Water: In aquatic systems, the movement and distribution of manganese are governed by the solubility of its various forms, which is influenced by pH, oxidation-reduction potential (Eh), and the presence of other ions. cdc.gov Manganese can be found in particulate, colloidal, and dissolved forms. who.int The dissolved form, primarily Mn(II), is dominant in most waters with a pH between 4 and 7. cdc.govamazonaws.com

Soil: Manganese in soil can be transported to air or water as particulate matter or leached out as soluble compounds. inchem.org The partitioning between solid and liquid phases in soil is largely predictable based on thermodynamic equilibrium principles, provided that soil-specific data is available. cdc.gov

Abiotic and Microbially-Mediated Redox Transformations of Manganese(II) to Higher Oxidation States

The transformation between the soluble Mn(II) and the less soluble higher oxidation states, such as Mn(III) and Mn(IV), is a critical part of the manganese cycle. These redox reactions can be either abiotic or mediated by microorganisms. who.intresearchgate.net

Abiotic Oxidation: The oxidation of Mn(II) by molecular oxygen is thermodynamically possible but kinetically slow at neutral pH. frontiersin.orgmdpi.com However, this process can be accelerated on the surfaces of minerals, particularly manganese oxides themselves, in an autocatalytic process. researchgate.net Reactive oxygen species, which can be of biogenic or abiogenic origin, can also rapidly oxidize Mn(II). frontiersin.org

Microbial Oxidation: A wide variety of bacteria and fungi can enzymatically oxidize Mn(II). mdpi.comdspmuranchi.ac.in This biological oxidation is often much faster than abiotic rates and plays a significant role in the formation of manganese oxides in the environment. researchgate.net Some bacteria utilize a multicopper oxidase to carry out a two-electron oxidation of Mn(II) to Mn(IV) oxides. dspmuranchi.ac.in Other microorganisms can produce organic ligands, like siderophores, that bind to and stabilize the intermediate Mn(III) state. dspmuranchi.ac.in

Influence of Environmental Factors on Manganese Speciation (pH, Redox Potential)

The speciation of manganese, or the distribution of its various chemical forms, is heavily dependent on environmental conditions, most notably pH and redox potential (Eh). who.intresearchgate.net

pH: In general, lower pH values favor the soluble Mn(II) form. who.intresearchgate.net As the pH increases, especially above 5.5, the proportion of colloidal manganese oxyhydroxides increases. who.int In highly alkaline soils (pH above 7.0), manganese can form insoluble compounds, reducing its availability to plants. pioneer.com Conversely, in very acidic soils, manganese can reach toxic concentrations. pioneer.comapis.ac.uk

Redox Potential (Eh): The redox state of the environment is a major factor controlling the oxidation state of manganese. numberanalytics.com Low redox potentials favor the reduced, soluble Mn(II) form, while higher redox potentials promote the formation of oxidized, less soluble forms like Mn(IV) oxides. who.int

The interplay of pH and Eh dictates the dominant form of manganese in a given environment. For instance, Mn(II) is the predominant species at low pH and low redox potential. who.int

Ecotoxicological Implications of Manganese in Aquatic and Terrestrial Ecosystems

While manganese is an essential micronutrient for most organisms, elevated concentrations can have toxic effects on both aquatic and terrestrial life. researchgate.netdcceew.gov.au

Bioaccumulation and Environmental Risks to Non-Human Biota

Manganese can be taken up and accumulated by organisms from their environment, a process known as bioaccumulation. inchem.org

Aquatic Ecosystems: Aquatic organisms, particularly those at lower trophic levels, can significantly bioconcentrate manganese from the water. who.intinchem.org For example, bioconcentration factors (BCFs), which indicate the ratio of a chemical's concentration in an organism to that in the surrounding water, have been estimated to be in the thousands for phytoplankton and marine and freshwater plants. who.intinchem.org Factors such as temperature, pH, and salinity can influence the uptake of manganese by aquatic invertebrates and fish. who.int While essential, excessive levels of manganese can be toxic to marine life. numberanalytics.com Mining activities can lead to significant manganese pollution in rivers and lakes, posing a risk to aquatic ecosystems. mdpi.com

Terrestrial Ecosystems: In terrestrial environments, manganese can also be bioaccumulated. Plants can take up manganese from the soil, and excessive levels can be toxic. nih.gov

Impact on Plant Growth and Ecosystem Function (e.g., Soil Fertility, Carbon Cycling)

Manganese plays a dual role in terrestrial ecosystems, being both an essential nutrient for plant growth and a potential toxin at high concentrations. Its availability and cycling also influence broader ecosystem processes. mdpi.com

Plant Growth and Soil Fertility: Manganese is a crucial micronutrient for plants, acting as a cofactor for numerous enzymes involved in photosynthesis, respiration, and nitrogen metabolism. mdpi.comnumberanalytics.com Manganese deficiency can lead to reduced plant growth, chlorosis (yellowing of leaves), and decreased resistance to diseases. mdpi.comcropnutrition.com This deficiency is more common in soils with high pH, low organic matter, or poor drainage. numberanalytics.comfrontiersin.org Conversely, manganese toxicity can occur in acidic or poorly drained soils, leading to symptoms like chlorosis, necrotic spots, and stunted growth. who.intapis.ac.uk

Carbon Cycling: Recent research has highlighted the significant role of manganese in the carbon cycle, particularly in soil. psu.eduornl.gov Manganese oxides are highly reactive and can influence the breakdown of organic matter. ornl.gov Soluble Mn(III) species, in particular, may be a key factor in the oxidation of soil organic carbon, potentially affecting whether carbon is stored in the soil or released as greenhouse gases. psu.edu Some studies suggest that higher levels of manganese in boreal forest soils can stimulate the decomposition of organic matter and increase carbon dioxide release. sciencedaily.compnas.org Manganese oxides can also play a role in the remineralization of carbon in marine sediments. gatech.edu

Data Tables

Table 1: Factors Influencing Manganese Availability in Soil

| Factor | Influence on Manganese Availability |

| Soil pH | Availability decreases as pH increases. stbiologicals.com |

| Organic Matter | Can chelate manganese, making it more soluble and available. stbiologicals.com |

| Soil Moisture | Poorly drained, waterlogged soils can lead to deficiency. numberanalytics.com |

| Soil Type | Sandy soils or those from manganese-poor parent materials are more prone to deficiency. numberanalytics.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Bioconcentration Factors (BCFs) of Manganese in Aquatic Biota

| Organism | Bioconcentration Factor (BCF) Range |

| Marine and Freshwater Plants | 2,000–20,000 who.intinchem.org |

| Phytoplankton | 2,500–6,300 who.intinchem.org |

| Marine Macroalgae | 300–5,500 who.intinchem.org |

| Intertidal Mussels | 800–830 who.intinchem.org |

| Fish | 35–930 who.intinchem.org |

This table is interactive. You can filter the data by organism type.

Advanced Analytical Techniques for Manganese Determination in Environmental Samples

The accurate determination of manganese in environmental matrices is crucial for understanding its biogeochemical cycling, bioavailability, and potential toxicity. A variety of advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types. These methods are essential for quantifying total manganese concentrations and, in some cases, for identifying different manganese species, which is critical as the environmental impact and toxicity of manganese are highly dependent on its chemical form.

Atomic Spectroscopic Methods (Atomic Absorption Spectroscopy, Inductively Coupled Plasma-Atomic Emission Spectroscopy)

Atomic spectroscopy encompasses a suite of techniques that are among the most common for determining manganese levels in environmental and biological samples. nih.gov These methods rely on the interaction of electromagnetic radiation with free atoms in the gas phase.

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by ground-state atoms. In flame AAS, the sample is aspirated into a flame to atomize the element, while Graphite (B72142) Furnace AAS (GFAAS) uses a graphite tube heated electrothermally to achieve atomization, offering significantly lower detection limits. nih.gov GFAAS is particularly useful for analyzing samples with very low manganese concentrations or for the direct analysis of solid samples or slurries. nih.govusgs.gov The characteristic wavelength for manganese analysis by AAS is 279.5 nm. nih.govnemi.gov

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), utilizes a high-temperature plasma to excite atoms, which then emit light at characteristic wavelengths as they return to their ground state. ICP-AES is frequently employed for multi-elemental analyses that include manganese and is valued for its ability to analyze a wide range of concentrations. nih.govmdpi.com

The selection between these methods often depends on the required detection limit, sample matrix, and the need for simultaneous multi-element analysis.

Table 1: Comparison of Atomic Spectroscopic Methods for Manganese Determination

| Feature | Flame Atomic Absorption Spectroscopy (FAAS) | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES/OES) |

|---|---|---|---|

| Principle | Absorption of radiation by ground-state atoms in a flame. nih.gov | Absorption of radiation by ground-state atoms in a heated graphite tube. nih.gov | Emission of radiation from excited atoms in an argon plasma. nih.gov |

| Detection Limit | Moderate (µg/L range). nemi.gov | Very Low (ng/L range). usgs.govnemi.gov | Low (µg/L range). mdpi.com |

| Sample Throughput | High | Low | High |

| Interferences | Chemical and spectral interferences can occur. Magnesium and silica (B1680970) can interfere at high concentrations. nemi.gov | Matrix interferences are common but can be reduced with platform technology and matrix modifiers. usgs.govnemi.gov | Fewer chemical interferences due to high plasma temperature, but spectral interferences can be significant. nih.gov |

| Primary Application | Analysis of water and other samples with moderate manganese concentrations. nemi.gov | Trace and ultra-trace analysis of manganese in various environmental samples, including low ionic-strength water. usgs.govnemi.govuzh.ch | Simultaneous multi-element analysis in a wide variety of environmental samples. nih.govmdpi.com |

Electroanalytical Methods for Speciation Analysis

Electroanalytical techniques offer a powerful, low-cost, and often portable alternative for the determination and speciation of manganese. scispace.comresearchgate.net These methods are based on measuring potential or current in an electrochemical cell containing the analyte.

Stripping Voltammetry , particularly Anodic Stripping Voltammetry (ASV) and Cathodic Stripping Voltammetry (CSV) , is a highly sensitive electroanalytical technique for trace metal determination. scispace.comresearchgate.net In stripping analysis, the analyte is first preconcentrated onto the working electrode and then stripped (re-dissolved) from the electrode by scanning the potential. The resulting current peak is proportional to the analyte's concentration. While ASV can be used for manganese, its application is sometimes limited by manganese's low solubility in mercury electrodes and its negative deposition potential. scispace.comresearchgate.net CSV, which often involves the oxidative deposition of Mn(II) to MnO₂ on the electrode surface followed by a reductive stripping step, can be a more effective approach. researchgate.net

Differential Pulse Stripping Voltammetry has been successfully used for the chemical speciation of manganese in natural waters, allowing for the differentiation of labile and non-labile manganese species. scispace.com The speciation is crucial as it influences the bioavailability and transport of the metal in aquatic systems. scispace.com

Table 4: Summary of Electroanalytical Methods for Manganese Speciation

| Technique | Principle | Type of Information | Advantages |

|---|---|---|---|

| Anodic Stripping Voltammetry (ASV) | Reductive preconcentration of Mn²⁺ onto the electrode, followed by oxidative stripping. scispace.comresearchgate.net | Quantification of electrochemically available manganese. | High sensitivity, low cost. scispace.com |

| Cathodic Stripping Voltammetry (CSV) | Oxidative deposition of Mn²⁺ (e.g., as MnO₂) onto the electrode, followed by reductive stripping. researchgate.net | Quantification of trace manganese; can be adapted for speciation. | Often more suitable for manganese than ASV; high sensitivity. researchgate.net |

| Adsorptive Stripping Voltammetry (AdSV) | Preconcentration via adsorption of a manganese complex onto the electrode surface, followed by stripping. core.ac.uk | Determination of Mn(II) in various matrices like water and biological samples. core.ac.uk | High sensitivity and selectivity achievable through the choice of complexing agent. core.ac.uk |

Future Research Directions and Perspectives

Development of Novel Manganese(II) Pentanoate Complexes with Tailored Properties

The development of novel manganese(II) pentanoate complexes with tailored properties is a promising area of research. Scientists are exploring the synthesis of new coordination compounds by introducing various ligands to the manganese(II) pentanoate core. nih.govmdpi.comrsc.org The goal is to fine-tune the electronic and steric properties of the resulting complexes, which can, in turn, enhance their performance in specific applications.

One approach involves the use of nitrogen-donor ligands, such as pyridine, 1,10-phenanthroline (B135089), and 2,2'-bipyridine (B1663995), to create mixed-ligand manganese(II) carboxylate complexes. mdpi.com The introduction of these ligands can influence the coordination geometry around the manganese center, leading to changes in the complex's stability, solubility, and catalytic activity. For instance, the synthesis of manganese(II) complexes with the tripodal ligand tris(2-benzimidazylmethyl)amine has been shown to result in five-, six-, and seven-coordinate geometries, each with distinct properties. nih.gov

Another avenue of research focuses on creating polynuclear manganese complexes where multiple manganese centers are bridged by carboxylate ligands. mdpi.com These structures can exhibit interesting magnetic properties and have potential applications in materials science. The choice of bridging and terminal ligands can be used to control the dimensionality and nuclearity of the resulting framework.

Furthermore, researchers are investigating the synthesis of manganese(II) pentanoate complexes with ligands that can impart specific functionalities, such as luminescence. For example, incorporating ligands derived from anthracene (B1667546) can lead to luminescent materials with potential applications in sensing and imaging. The interaction between the manganese complex and the luminescent ligand can, however, alter the photophysical properties of both components.

Interactive Table: Examples of Ligands for Tailoring Manganese(II) Complex Properties

| Ligand Type | Examples | Potential Property Modification |

|---|---|---|

| Nitrogen-Donor Ligands | Pyridine, 1,10-Phenanthroline, 2,2'-Bipyridine | Stability, Solubility, Catalytic Activity |

| Bridging Ligands | Carboxylates | Magnetic Properties, Structural Dimensionality |

Deeper Mechanistic Elucidation of Manganese-Catalyzed Transformations

A deeper understanding of the mechanisms underlying manganese-catalyzed transformations is crucial for the rational design of more efficient and selective catalysts. While manganese catalysis has shown promise in various reactions, the intricate mechanistic details are often not fully understood. beilstein-journals.orgund.eduresearchgate.net

Research in this area is focused on elucidating the active catalytic species, the elementary steps of the catalytic cycle, and the factors that control reactivity and selectivity. For instance, in oxidation reactions, it is important to determine whether the reaction proceeds via a high-valent manganese-oxo species or a radical mechanism. mdpi.com Mechanistic studies often employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling. chemrxiv.org

For C-H bond functionalization reactions catalyzed by manganese complexes, investigations aim to understand the nature of the C-H activation step. chinesechemsoc.org This could involve concerted metalation-deprotonation, oxidative addition, or hydrogen atom transfer pathways. The electronic and steric properties of the ligands coordinated to the manganese center play a significant role in determining the operative mechanism.

In the context of polymerization reactions, mechanistic studies would focus on the initiation, propagation, and termination steps. Understanding how manganese(II) pentanoate interacts with monomers and growing polymer chains is key to controlling the properties of the resulting polymer.

Sustainable and Green Synthetic Routes for Manganese(II) Pentanoate Analogues

The development of sustainable and environmentally friendly methods for synthesizing manganese(II) pentanoate and its analogues is a key area of future research. nih.govjapsonline.com Traditional synthesis methods often involve organic solvents and require significant energy input. Green synthesis approaches aim to minimize the environmental impact by using renewable starting materials, employing safer solvents like water, and conducting reactions under milder conditions. e3s-conferences.orgjwent.netoiccpress.com

One promising green approach is the use of plant extracts as reducing and capping agents for the synthesis of manganese oxide nanoparticles, which can then be converted to manganese(II) pentanoate. nih.govjapsonline.com For instance, extracts from lemon and turmeric have been used in the green synthesis of manganese nanoparticles. japsonline.com This method avoids the use of harsh chemicals and can be more cost-effective.

Another strategy involves mechanochemical synthesis, where mechanical energy (e.g., ball milling) is used to drive the reaction between a manganese salt and pentanoic acid in the absence of a solvent. This solvent-free approach significantly reduces waste generation.

Furthermore, the use of microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. Optimizing these green synthetic routes will be crucial for the large-scale and sustainable production of manganese(II) pentanoate and related compounds.

Integration of Manganese(II) Pentanoate in Advanced Multifunctional Materials

The integration of manganese(II) pentanoate into advanced multifunctional materials is an exciting research direction with the potential for novel applications. dspmuranchi.ac.in This involves combining the properties of manganese(II) pentanoate with other materials to create hybrid systems with enhanced or entirely new functionalities.

One area of focus is the development of hybrid organic-inorganic materials. For example, manganese(II) pentanoate can be incorporated into polymer matrices to create materials with improved thermal stability or catalytic activity. The manganese complex can act as a cross-linking agent or as a dispersed catalyst within the polymer.

Another approach is the creation of metal-organic frameworks (MOFs) using manganese(II) as the metal node and pentanoate or its derivatives as the organic linker. These porous materials could have applications in gas storage, separation, and catalysis. The structure and properties of the MOF can be tuned by varying the synthesis conditions and the nature of the organic linker. e3s-conferences.org

Furthermore, manganese(II) pentanoate can be used as a precursor for the synthesis of manganese oxide nanoparticles within a supporting material, such as silica (B1680970) or carbon. These composite materials can exhibit unique magnetic, electronic, and catalytic properties. For example, manganese complexes have been incorporated into resol-silica and carbon-silica nanoparticles, which have potential applications in drug delivery and as building blocks for nanodevices.

Comprehensive Understanding of Environmental Biogeochemistry and Remediation Strategies

A comprehensive understanding of the environmental biogeochemistry of manganese and the development of effective remediation strategies for manganese contamination are of significant environmental importance. nih.govfrontiersin.orgresearchgate.net While manganese is an essential micronutrient, elevated concentrations in the environment can be toxic. frontiersin.org

The biogeochemical cycle of manganese involves complex redox transformations between the soluble Mn(II) state and insoluble Mn(III) and Mn(IV) oxides. dspmuranchi.ac.inportlandpress.comfrontiersin.orggeoscienceworld.org Microorganisms play a crucial role in mediating these transformations. dspmuranchi.ac.innih.govportlandpress.com For instance, some bacteria can oxidize Mn(II) to form manganese oxides, while others can reduce manganese oxides back to Mn(II). dspmuranchi.ac.innih.gov The presence of organic ligands, such as carboxylates, can influence the speciation, mobility, and bioavailability of manganese in the environment by forming soluble complexes with Mn(III). dspmuranchi.ac.ingeoscienceworld.org

Research in this area aims to elucidate the mechanisms of microbial manganese oxidation and reduction and to understand how these processes are influenced by environmental factors such as pH, oxygen levels, and the presence of organic matter. frontiersin.org This knowledge is essential for predicting the fate and transport of manganese in natural and contaminated environments.

Based on this understanding, various remediation strategies for manganese-contaminated soil and water are being developed. frontiersin.orgmdpi.commdpi.comnih.gov These include physicochemical methods such as chemical precipitation, adsorption, and ion exchange, as well as biological methods. frontiersin.org Bioremediation approaches, which utilize the ability of microorganisms to oxidize or sequester manganese, are particularly promising as they can be more cost-effective and environmentally friendly than traditional methods. frontiersin.orgresearchgate.net For example, microalgae have been shown to be effective in removing manganese from wastewater through biosorption and bio-oxidation. frontiersin.org

Future research will likely focus on optimizing these remediation technologies and developing novel approaches, such as the use of genetically engineered microorganisms with enhanced manganese transformation capabilities.

Q & A

Q. How can synthesis conditions (e.g., solvent polarity, temperature) be optimized to enhance this compound’s catalytic activity?

- Methodological Guidance : Design a factorial experiment varying solvent (polar vs. nonpolar), temperature (25–80°C), and reaction time. Measure catalytic efficiency in a model reaction (e.g., alkene oxidation) using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Apply response surface methodology (RSM) to identify optimal conditions. Compare results with literature to resolve discrepancies in reported catalytic yields .

Q. What mechanistic insights explain this compound’s role in redox reactions, and how can transient intermediates be detected?

- Methodological Guidance : Use stopped-flow spectroscopy or electron paramagnetic resonance (EPR) to capture short-lived intermediates. Pair with density functional theory (DFT) calculations to model reaction pathways. Validate hypotheses through isotopic labeling (e.g., ¹⁸O tracking in oxidation reactions). Replicate experiments under inert atmospheres to exclude external variables .

Q. How should researchers address contradictions in reported stability data for this compound across different studies?

- Methodological Guidance : Conduct comparative stability studies under standardized conditions (humidity, light exposure). Employ accelerated aging tests with TGA/DSC to monitor degradation kinetics. Use multivariate regression to identify confounding variables (e.g., impurities, synthesis methods). Publish raw datasets alongside findings to enable meta-analyses .

Methodological Best Practices

- Data Triangulation : Combine multiple analytical techniques (e.g., XRD, NMR, TGA) to cross-validate results and reduce measurement bias .

- Ethical Replication : Replicate foundational studies using open-source protocols to verify reproducibility, especially for disputed properties .

- Literature Synthesis : Use academic databases (Google Scholar, PubMed) and avoid non-peer-reviewed platforms. Prioritize studies with transparent methodologies and raw data availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.